Senexin B
CAS No.: 1449228-40-3
Cat. No.: VC0542985
Molecular Formula: C27H26N6O
Molecular Weight: 450.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1449228-40-3 |
---|---|
Molecular Formula | C27H26N6O |
Molecular Weight | 450.5 g/mol |
IUPAC Name | 4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile |
Standard InChI | InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) |
Standard InChI Key | VNADJTWHOAMTLY-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N |
Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N |
Appearance | Solid powder |
Introduction
Senexin B, also known as BCD-115, is a small molecule drug that functions as a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). It has been investigated for its potential antineoplastic and chemoprotective activities. The compound is orally bioavailable and has shown promise in preclinical and early clinical trials for treating various cancers, particularly in combination with other therapies.
Mechanism of Action
Senexin B works by inhibiting the activity of CDK8 and CDK19, which are serine/threonine kinases involved in the regulation of the cell cycle and transcription. CDK8 plays a crucial role in transcription regulation and is often overexpressed in cancer cells, making it an important oncogenic driver in various cancer types . By inhibiting CDK8/19, Senexin B prevents the activation of oncogenic signaling pathways and blocks the transcription of tumor-promoting genes, thereby inhibiting the proliferation of cancer cells that overexpress these kinases .
Synergistic Effects with Other Therapies
Senexin B has shown synergistic interactions with certain cancer therapies. For instance, it enhances the effects of lapatinib and trastuzumab in HER2-positive breast cancer cells. Transcriptomic analysis revealed that Senexin B can reverse lapatinib-induced changes in gene expression and enhance the up-regulation of certain genes, potentially reducing resistance to HER2-targeting drugs .
Effects in Breast Cancer Models
Senexin B has demonstrated efficacy in reducing tumor growth in ER-positive breast cancer xenografts when used in combination with fulvestrant . Additionally, it has shown tumor growth inhibition in MCF-7 mouse xenograft models .
Clinical Trials
Senexin B has entered clinical trials for advanced ER-positive breast cancer, where it was well-tolerated but found to be metabolically labile in humans . Despite this, it resulted in the stabilization of metastases in treated patients.
In Vitro Potency of Senexin B
Compound | R1 | X | Lanthascreen IC50 (nM) | 293-NFκB-Luc IC50 (nM) | MV4-11-Luc IC50 (nM) |
---|---|---|---|---|---|
Senexin B | N | C | 11 ± 3 | 110 ± 15 | 232 ± 42 |
Comparison with Other Senexin Derivatives
Compound | Core Structure | Lanthascreen IC50 (nM) |
---|---|---|
Senexin B (Quinazoline) | Quinazoline | 11 ± 3 |
Quinoline Derivative (20a) | Quinoline | 3.6 ± 1 |
The quinoline derivative of Senexin B shows improved CDK8 inhibitory activity compared to the quinazoline version .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume